molecular formula C10H14N2O3 B1307130 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid CAS No. 878431-40-4

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid

Cat. No.: B1307130
CAS No.: 878431-40-4
M. Wt: 210.23 g/mol
InChI Key: QXNDZAWPZXGMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Conversion to Sustainable Polymers and Fuels

Conversion of Plant Biomass to Furan Derivatives

Advances in converting plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its downstream products, highlight the potential of these compounds in replacing non-renewable hydrocarbon sources. Furan derivatives serve as feedstock for monomers and polymers, porous carbon materials, fuels, and various chemicals, underlining their importance in future sustainable chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Therapeutic Applications and Drug Design

Piperazine Derivatives for Therapeutic Use

Piperazine, a core structure in numerous drugs, exhibits a wide array of therapeutic properties including antipsychotic, anticancer, and antiviral effects. Modifications to piperazine's substitution pattern can significantly influence the medicinal potential of its derivatives, underscoring its versatility in drug design (Rathi, Syed, Shin, & Patel, 2016).

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDZAWPZXGMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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